Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy
Description
Chemical Structure and Key Features The compound Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy (hereafter referred to as Compound A) is a quinazoline derivative with the molecular formula C₂₄H₂₉N₅O₄S and SMILES notation: O=S(=O)(N1CCN(C)CC1)c2cccc5c2CN(c4ncnc3c4cc(OC)c(OC)c3)CC5 . Its core structure includes:
- A quinazoline scaffold substituted with 6,7-dimethoxy groups at positions 6 and 5.
- A 3,4-dihydroisoquinolinyl group at position 4, linked via a sulfonyl bridge to a 4-methylpiperazine moiety .
Pharmacological Significance Quinazoline derivatives are renowned for diverse biological activities, including kinase inhibition, apoptosis induction, and modulation of ion channels . Compound A has been studied for:
Properties
Molecular Formula |
C25H30N4O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[8-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline |
InChI |
InChI=1S/C25H30N4O4S/c1-17-7-11-29(12-8-17)34(30,31)24-6-4-5-18-9-10-28(15-20(18)24)25-19-13-22(32-2)23(33-3)14-21(19)26-16-27-25/h4-6,13-14,16-17H,7-12,15H2,1-3H3 |
InChI Key |
VECVGKRRYOTPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C4=NC=NC5=CC(=C(C=C54)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of quinazoline derivatives typically involves multi-step reactions. One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with amides to form quinazolinones . For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with an appropriate amide.
Introduction of the dihydroisoquinoline moiety: This step may involve a cyclization reaction.
Attachment of the piperazine sulfonyl group: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazoline core.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Quinazoline derivatives, including the compound , undergo various chemical reactions:
Oxidation: Quinazolines can be oxidized to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of quinazolines can lead to the formation of dihydroquinazolines. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinones, while reduction produces dihydroquinazolines.
Scientific Research Applications
Quinazoline derivatives have a wide range of applications in scientific research:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets. For instance, some quinazoline compounds inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Comparative Studies
Role of the 4-Position Substituent in P-gp Inhibition
- Compound A vs. Analogues I and V: Compound A’s sulfonyl-piperazine-dihydroisoquinolinyl substituent at position 4 confers superior P-gp inhibitory activity compared to simpler substituents in I (ethyl-aniline-dihydroisoquinoline) and V (tetrahydroisoquinoline) . The sulfonyl group enhances hydrogen bonding with P-gp’s transmembrane domains, while the 4-methylpiperazine improves solubility and membrane permeability .
Impact of 6,7-Dimethoxy Groups on Bioactivity
- The 6,7-dimethoxy motif is conserved across multiple quinazoline derivatives (e.g., Compound A, I, V, and 6,7-dimethoxy-4-chloro-quinazoline) .
Sulfonyl vs. Sulfanyl Substituents
Antihyperlipidemic Activity
- Compound A’s analogs (e.g., 2,4-disubstituted-6,7-dimethoxy quinazolines) reduce Triton-induced hyperlipidemia in rodents . The sulfonyl-piperazine group in Compound A may enhance hepatic LDL receptor activation compared to triazinoquinazolinones, which rely on aryl interactions .
Biological Activity
Quinazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C25H30N4O4S
- Molecular Weight : 482.60 g/mol
- CAS Number : 862777-52-4
Biological Activities
Quinazoline derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the potential of quinazoline derivatives in inhibiting cancer cell proliferation. For example, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HepG-2 .
- Antimicrobial Properties : Quinazolines have been reported to possess antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against a variety of pathogens .
- Anti-inflammatory Effects : Some quinazoline derivatives have been shown to reduce inflammation, making them candidates for treating inflammatory diseases .
Case Studies
- Anticancer Research :
- Antimicrobial Activity :
- Anti-inflammatory Studies :
The biological activity of quinazoline derivatives is often linked to their ability to interact with various biological targets:
- EGFR Inhibition : Some quinazolines act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Molecular docking studies have indicated strong binding affinities for certain derivatives .
- Inhibition of Kinases : Quinazolines may also inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival .
Research Findings Summary Table
| Activity Type | Compound Tested | Findings |
|---|---|---|
| Anticancer | Quinazoline derivatives | Induced apoptosis in MDA-MB-231 cells; G2-M phase arrest |
| Antimicrobial | Substituted quinazolines | Significant antibacterial activity against various pathogens |
| Anti-inflammatory | Specific quinazoline derivative | Reduced inflammatory markers in animal models |
Q & A
Q. What are the common synthetic routes for synthesizing quinazoline derivatives with piperazinyl sulfonyl substituents?
Methodological Answer: The synthesis typically involves coupling quinazoline cores with piperazinyl sulfonyl moieties via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
- Diazotization and sulfonation : Introduction of sulfonyl groups using SO₂Cl₂ or H₂SO₄ under controlled temperatures (40–60°C) .
- Piperazinyl coupling : Reacting sulfonyl intermediates with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or crystallization (EtOAc/hexane) .
Q. How can researchers characterize the structural integrity of this quinazoline compound?
Methodological Answer: Multi-modal spectroscopic and analytical techniques are critical:
- 1H/13C NMR : Confirm regiochemistry of dimethoxy groups (δ 3.8–4.0 ppm for OCH₃) and piperazinyl sulfonyl integration (δ 2.5–3.5 ppm for N-CH₂) .
- HRMS : Validate molecular weight (e.g., [M+H]+ for C₂₄H₂₉N₅O₄S: expected 496.1987) .
- X-ray crystallography : Resolve stereochemical ambiguities in the isoquinolinyl-piperazinyl linkage .
Q. What in vitro models are suitable for evaluating the anti-proliferative activity of this compound?
Methodological Answer: Standard assays include:
- MTT/Proliferation assays : Use cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 48–72 hrs .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) to assess G1/S arrest or apoptosis .
- Comparative controls : Cisplatin or doxorubicin as positive controls; solvent-only (DMSO) as negative .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?
Methodological Answer: Key variables to optimize:
- Solvent polarity : Higher yields reported in DMF vs. THF due to better sulfonyl intermediate solubility .
- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency in cross-reactions (e.g., 75% yield vs. 50% without) .
- Temperature control : Reflux (80–100°C) for sulfonylation vs. RT for piperazinyl coupling to minimize side products .
Q. What strategies resolve stereochemical complexities in the synthesis of related octahydrobenzoquinoline derivatives?
Methodological Answer:
- Chiral chromatography : Use of Chiralpak® AD-H columns with hexane/iPrOH to isolate (+)-(4aR,10aR) and (−)-(4aS,10bS) isomers .
- Dynamic NMR : Detect diastereomeric splitting in 1H NMR (e.g., methine protons δ 4.2–4.5 ppm) .
- Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
Q. How can molecular docking studies be integrated to elucidate anti-proliferative mechanisms?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR-2) based on quinazoline’s ATP-competitive inhibition .
- Docking software : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) and flexible ligand sampling .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to establish structure-activity relationships (SAR) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Replicate assays : Ensure consistency in cell line passage numbers, serum concentrations, and incubation times .
- Analytical validation : Cross-check purity (>95% by HPLC) and stability (e.g., LC-MS post-assay) to rule out degradation .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What computational methods predict solubility and bioavailability for this lipophilic compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
